SB-366791

Descripción

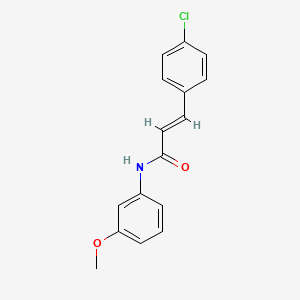

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAMDQKWNKKFHD-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472981-92-3, 1649486-65-6 | |

| Record name | SB 366791 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0472981923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-366791 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1649486656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-366791 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8EY4M2N4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SB-366791: A Technical Guide to its Mechanism of Action as a Potent TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-366791 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and inflammation pathways. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. As a competitive antagonist, this compound offers a valuable tool for investigating TRPV1 function and serves as a lead compound in the development of novel analgesics. Recent structural studies have further elucidated its binding site and allosteric inhibitory mechanism, paving the way for the rational design of next-generation TRPV1-targeted therapeutics.

Introduction: The Role of TRPV1 in Nociception

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1][2] It functions as a molecular integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin, the active component of chili peppers.[1] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of a nerve impulse that is transmitted to the central nervous system and perceived as pain. Beyond its role in nociception, TRPV1 is implicated in a variety of physiological and pathophysiological processes, including neurogenic inflammation, thermal regulation, and visceral hypersensitivity.

This compound: A Selective and Potent TRPV1 Antagonist

This compound is a cinnamoyl derivative identified through high-throughput screening as a potent and selective antagonist of the TRPV1 receptor.[1][2] It has demonstrated efficacy in blocking TRPV1 activation by various modalities, including capsaicin, heat, and acid.[1] Notably, this compound exhibits a favorable selectivity profile, with little to no activity at a wide range of other receptors and ion channels, making it a valuable pharmacological tool for dissecting the specific roles of TRPV1.[1]

Mechanism of Action: Competitive Antagonism and Allosteric Inhibition

This compound functions as a competitive antagonist at the TRPV1 receptor.[1] This is supported by Schild analysis, which yielded a pA2 value of 7.71, indicating that it binds reversibly to the same site as the agonist capsaicin.[1]

Recent advancements in cryo-electron microscopy (cryo-EM) have provided a detailed structural basis for the inhibitory mechanism of this compound.[3][4] These studies have revealed that this compound binds to the vanilloid binding pocket of the human TRPV1 channel.[3][4] This binding event stabilizes the channel in a closed or non-conducting state, thereby preventing the influx of cations that would normally be triggered by agonist binding or other noxious stimuli.[3] This allosteric mechanism of inhibition underscores the intricate conformational changes that govern TRPV1 channel gating.[3][5]

Signaling Pathway of TRPV1 Activation and Inhibition by this compound

The following diagram illustrates the signaling cascade initiated by TRPV1 activation and the point of intervention by this compound.

Quantitative Data

The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Assay | Value | Reference |

| pKb | Human | FLIPR-based Ca2+ assay (Capsaicin-induced) | 7.74 ± 0.08 | [1] |

| pA2 | Human | Schild Analysis | 7.71 | [1] |

| IC50 | Human | Capsaicin-evoked Ca2+ influx | 5.7 nM | [6] |

| IC50 | Rat | Capsaicin-evoked Ca2+ influx in cultured trigeminal ganglion neurons | 0.7 µM | [7] |

| IC50 | Rat | Capsaicin-evoked substance P release | ~100-500 nM | [8] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Effect | Reference |

| Capsaicin-induced nociceptive responses | Mouse | 1 nmol injection in paw reduces nociceptive responses | [7] |

| Bone cancer pain | Mouse | 0.1 mg/kg co-administered with morphine has potent analgesic effects | [7] |

| Morphine tolerance | Rat | Intrathecal pretreatment suppresses tolerance to chronic morphine | [7] |

| Inflammatory pain | Rat | Inhibits glutamatergic transmission in the spinal dorsal horn | [9] |

Experimental Protocols

The characterization of this compound has relied on a variety of established experimental techniques. Detailed methodologies for key experiments are outlined below.

FLIPR-Based Calcium Assay

This high-throughput screening method is used to measure changes in intracellular calcium concentration, a direct indicator of TRPV1 channel activation.

Experimental Workflow:

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the TRPV1 channel, allowing for a detailed characterization of antagonist effects on channel gating.

Experimental Protocol:

-

Cell Preparation: HEK293 cells expressing human TRPV1 are cultured on glass coverslips.

-

Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The cell membrane potential is held at a constant voltage (e.g., -60 mV).

-

Agonist Application: A solution containing a TRPV1 agonist (e.g., capsaicin) is perfused over the cell to elicit an inward current.

-

Antagonist Application: this compound is co-applied with the agonist to measure its inhibitory effect on the current.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the extent of inhibition and the mechanism of action.

In Vivo Behavioral Assays

These models are crucial for assessing the analgesic potential of this compound in a whole-organism context.

Example: Capsaicin-Induced Nocifensive Behavior

-

Animal Model: Male C57BL/6 mice are used.

-

Drug Administration: this compound or vehicle is administered via a specific route (e.g., intraplantar, intrathecal, or systemic).

-

Nociceptive Challenge: A low dose of capsaicin is injected into the hind paw.

-

Behavioral Observation: The time the animal spends licking, flinching, or biting the injected paw is recorded as a measure of nociceptive behavior.

-

Data Analysis: The reduction in nocifensive behavior in the this compound-treated group compared to the vehicle group indicates analgesic efficacy.

Selectivity Profile

A key advantage of this compound is its high selectivity for TRPV1 over other receptors and ion channels. It has been shown to have little or no effect on a panel of 47 other binding sites, including G-protein coupled receptors and other ion channels.[1] Furthermore, unlike the earlier TRPV1 antagonist capsazepine, this compound does not significantly affect voltage-gated calcium channels or the hyperpolarization-activated current (Ih).[1]

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the TRPV1 receptor. Its mechanism of action, involving direct competition with agonists at the vanilloid binding site and allosteric stabilization of a closed channel conformation, is now understood at a structural level. The extensive quantitative data and established experimental protocols outlined in this guide provide a solid foundation for its use as a research tool and as a starting point for the development of novel analgesic therapies. The high selectivity of this compound makes it particularly valuable for elucidating the multifaceted roles of TRPV1 in health and disease.

References

- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 3. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human TRPV1 structure and inhibition by the analgesic this compound (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. TRPV1 antagonist, this compound, inhibits glutamatergic synaptic transmission in rat spinal dorsal horn following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-366791: A Technical Guide to a Potent and Selective TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-366791 is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and inflammation pathways.[1] Discovered through high-throughput screening, this cinnamamide derivative has become an invaluable tool for investigating the physiological and pathophysiological roles of TRPV1.[1][2] Recent advancements in cryo-electron microscopy have further elucidated its mechanism of action at a molecular level.[3][4] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its in vitro and in vivo activities.

Introduction: The Discovery of this compound

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1][5][6] It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and vanilloid compounds like capsaicin, the pungent component of chili peppers.[1][6] The critical role of TRPV1 in nociception has made it a prime target for the development of novel analgesics.

This compound, chemically known as N-(3-methoxyphenyl)-4-chlorocinnamide, emerged from a high-throughput screening campaign of a large chemical library as a novel and selective TRPV1 antagonist.[1][7] It belongs to the N-arylcinnamides class of TRPV1 antagonists and has demonstrated a superior selectivity profile compared to earlier antagonists like capsazepine.[1][2]

Mechanism of Action

This compound acts as a competitive antagonist at the TRPV1 receptor.[1][3] Schild analysis has confirmed this competitive mechanism of action.[1] It effectively blocks the activation of human TRPV1 (hTRPV1) by various modalities, including capsaicin, noxious heat, and acid.[1]

Recent cryo-electron microscopy (cryo-EM) structures of human TRPV1 in complex with this compound have revealed that it binds to the vanilloid binding site, the same pocket occupied by agonists like capsaicin.[3][4][8] By binding to this site, this compound allosterically inhibits the channel, stabilizing it in a closed conformation and preventing the influx of cations (primarily Ca²⁺ and Na⁺) that would otherwise lead to neuronal excitation and the sensation of pain.[3][8][9]

Signaling Pathway of TRPV1 Activation and Inhibition by this compound

Caption: TRPV1 activation by noxious stimuli and competitive inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | Species/Cell Line | Assay Type | Value | Reference |

| IC₅₀ | Human TRPV1 (hTRPV1) | Ca²⁺ influx (CHO cells) | 5.7 nM | [10] |

| IC₅₀ | Human TRPV1 (hTRPV1) | Ca²⁺ influx (CHO cells) | 0.27 µM | [10] |

| IC₅₀ | Rat Trigeminal Ganglion Neurons | Capsaicin-evoked Ca²⁺ influx | 651.9 nM (0.65 µM) | [7][11] |

| IC₅₀ | Rat TRPV1 (HEK293 cells) | Capsaicin-induced Ca²⁺ influx | 3.7 µM | [9] |

| pA₂ | Human TRPV1 (hTRPV1) | Schild Analysis | 7.71 | [1] |

| pK(b) | Human TRPV1 (hTRPV1) | FLIPR-based Ca²⁺ assay | 7.74 ± 0.08 | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effect Measured | Dose | Route of Administration | Result | Reference |

| Rat | Capsaicin-induced hypothermia | 500 µg/kg | Intraperitoneal (i.p.) | Significant inhibition | [7][11] |

| Rat | Capsaicin-induced eye wiping | 500 µg/kg | Intraperitoneal (i.p.) | Significant inhibition | [7][11] |

| Rat | Capsaicin-induced knee joint vasodilation | 500 µg/kg | Intraperitoneal (i.p.) | Significant inhibition | [7][11] |

| Mouse (Bone Cancer Pain) | Potentiation of morphine analgesia | Not specified | Not specified | Potentiated analgesic effects | [5][12] |

| Mouse | Capsaicin-induced nociceptive responses | 1 nmol | Intra-paw injection | Reduction of nociceptive responses | [5] |

| Mouse | Morphine-induced itch | 0.03-0.1 nmol | Intrathecal | Dose-dependent inhibition | [13] |

| Rat (FCA-induced inflammation) | Glutamatergic transmission in spinal dorsal horn | 30 µM (in vitro slice) | N/A | Inhibition of sEPSC and mEPSC frequency | [10][14] |

Experimental Protocols

FLIPR-Based Calcium (Ca²⁺) Assay

This high-throughput assay is used to measure the ability of a compound to inhibit TRPV1 activation by monitoring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing recombinant human TRPV1 (hTRPV1) are cultured in appropriate media.[10][15]

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.[6][10]

-

Compound Addition: The dye solution is removed, and cells are washed. This compound at varying concentrations is added to the wells and pre-incubated for a defined period.

-

Agonist Stimulation and Measurement: The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR). An agonist solution (e.g., capsaicin) is added to the wells to activate the TRPV1 channels. The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.[1]

-

Data Analysis: The inhibitory effect of this compound is calculated by comparing the fluorescence signal in the presence of the antagonist to the signal with the agonist alone. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a detailed characterization of the antagonist's effect on the ion channel's electrical properties.

Methodology:

-

Cell Preparation: HEK293 cells transiently or stably expressing hTRPV1 are used.[3][4]

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The extracellular solution contains physiological salt concentrations. The intracellular (pipette) solution contains a different salt composition to maintain the cell's integrity and ionic gradients.

-

Gaining Access: A glass micropipette filled with the intracellular solution is brought into contact with a cell, and a high-resistance seal ("giga-seal") is formed. The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration.

-

Current Measurement: The cell is held at a specific membrane potential (e.g., -40 mV or -60 mV).[16] An agonist (e.g., capsaicin, heat applied via a temperature-controlled perfusion system) is applied to the cell to evoke an inward current through the TRPV1 channels.

-

Antagonist Application: this compound is co-applied with the agonist or pre-applied to measure its inhibitory effect on the evoked current.[3]

-

Data Analysis: The reduction in the peak current amplitude in the presence of this compound is quantified to determine the degree of inhibition.

In Vivo Model: Capsaicin-Induced Nocifensive Behavior (Eye-Wipe Test)

This is a common behavioral assay to assess the in vivo efficacy of TRPV1 antagonists against acute, chemically induced pain.

Methodology:

-

Animal Acclimatization: Male rats or mice are acclimated to the testing environment.

-

Compound Administration: this compound or vehicle is administered, typically via intraperitoneal (i.p.) injection, at a specified time before the capsaicin challenge.[7][11]

-

Nociceptive Challenge: A low concentration of capsaicin is instilled into one eye of the animal.

-

Behavioral Observation: The number of wiping movements made by the animal with its ipsilateral forepaw towards the affected eye is counted for a defined period (e.g., the first minute) after capsaicin application.

-

Data Analysis: The number of eye wipes in the this compound-treated group is compared to the vehicle-treated group to determine the percentage of inhibition of the nocifensive response.

Experimental Workflow for Preclinical Evaluation of a TRPV1 Antagonist

Caption: A generalized preclinical workflow for the development of a TRPV1 antagonist.

Selectivity Profile

A key advantage of this compound is its high selectivity for TRPV1. It has been profiled against a wide range of other receptors and ion channels with little to no off-target activity observed. Specifically, this compound showed no significant effect in a panel of 47 binding assays for various G-protein-coupled receptors and ion channels.[1] Unlike the earlier antagonist capsazepine, this compound does not affect the hyperpolarisation-activated current (Ih) or voltage-gated calcium channels (VGCC) in cultured rodent sensory neurons.[1]

Conclusion

This compound has been instrumental in advancing our understanding of the role of TRPV1 in health and disease. Its high potency and selectivity make it a valuable pharmacological tool for in vitro and in vivo research. The detailed characterization of its competitive antagonistic mechanism, further refined by structural biology, provides a solid foundation for its use in preclinical studies and as a benchmark for the development of new generations of TRPV1-targeted therapeutics for pain, inflammation, and other associated disorders.

References

- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 3. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TRPV1 antagonist, this compound, inhibits glutamatergic synaptic transmission in rat spinal dorsal horn following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Selective Profile of SB-366791: A Technical Guide to a Potent TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-366791, a cinnamamide derivative, has emerged as a cornerstone tool in the study of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. Renowned for its high potency and selectivity, this antagonist has been instrumental in elucidating the physiological and pathophysiological roles of TRPV1 in pain, inflammation, and beyond. This technical guide provides an in-depth analysis of the selectivity profile of this compound against other ion channels, detailed experimental methodologies for its characterization, and a visual representation of its mechanism of action.

Data Presentation: The Selectivity Profile of this compound

This compound is a potent and selective competitive antagonist of the TRPV1 receptor.[1][2] Its high affinity for TRPV1 is demonstrated by low nanomolar IC50 values and pA2 values in the micromolar range, indicating a strong and specific interaction.[3][4] Extensive profiling has shown that this compound exhibits minimal to no activity against a wide array of other ion channels and receptors, underscoring its specificity.[5][6][7]

Table 1: Potency of this compound at the TRPV1 Channel

| Parameter | Species/Cell Line | Assay Method | Value | Reference |

| IC50 | Human TRPV1 | FLIPR Ca2+ Assay | 5.7 nM | [3] |

| IC50 | Rat TRPV1 (in cultured trigeminal ganglion cells) | Ca2+ Influx Assay | 651.9 nM | [8] |

| pA2 | Human TRPV1 | Schild Analysis | 7.71 | [5] |

| pKb | Human TRPV1 | FLIPR Ca2+ Assay (vs. Capsaicin) | 7.74 ± 0.08 | [5] |

Table 2: Selectivity of this compound Against Other Ion Channels and Receptors

This compound has been extensively profiled against a panel of 47 different targets, including a variety of G-protein coupled receptors and other ion channels, where it was found to have little or no effect.[5][6] While specific quantitative data for all tested channels are not publicly available, the following table summarizes the reported lack of significant activity at key off-target channels.

| Ion Channel / Receptor Family | Specific Channels / Receptors Tested (if specified) | Result | Reference |

| Voltage-Gated Calcium Channels (VGCC) | Not specified | No effect | [5][7] |

| Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels | Responsible for hyperpolarization-activated current (Ih) | No effect | [2][4][5] |

| Cannabinoid Receptors | CB1 and CB2 | No effect | [2][4] |

| Other TRP Channels | TRPA1, TRPM8 | No effect | [2][4] |

Experimental Protocols

The characterization of this compound's potency and selectivity has been achieved through a combination of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

In Vitro Selectivity and Potency Assessment

1. Fluorometric Imaging Plate Reader (FLIPR) Ca2+ Assay

This high-throughput assay is used to determine the potency of TRPV1 antagonists by measuring their ability to inhibit agonist-induced calcium influx in cells expressing the channel.

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing recombinant human or rat TRPV1 are commonly used.[3]

-

Cell Plating: Cells are seeded into black-walled, clear-bottom 96- or 384-well microplates and cultured to form a monolayer.[9]

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-4 AM, or a component of a FLIPR Calcium Assay Kit) and probenecid (to prevent dye leakage). The cells are incubated to allow for dye uptake.[9][10]

-

Compound Addition: Serial dilutions of this compound and a known TRPV1 agonist (e.g., capsaicin) are prepared in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[9]

-

Assay Procedure: The cell plate is placed in a FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of this compound (or vehicle). After a pre-incubation period, the agonist (e.g., capsaicin at a concentration that elicits a submaximal response, typically around EC80) is added to stimulate calcium influx.

-

Data Analysis: The fluorescence intensity is measured over time. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[9]

2. Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing the effects of channel modulators.

-

Cell Preparation: HEK293 or CHO cells expressing TRPV1 are grown on glass coverslips.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[9]

-

Experimental Procedure:

-

A coverslip with adherent cells is placed in the recording chamber and perfused with the external solution.

-

A borosilicate glass micropipette with a resistance of 3-6 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.[9]

-

TRPV1 currents are elicited by applying a voltage ramp or step protocol, or by the application of an agonist like capsaicin.

-

To assess antagonism, the agonist is applied to obtain a stable baseline current. This compound is then co-applied with the agonist at various concentrations.

-

-

Data Analysis: The reduction in the agonist-induced current amplitude in the presence of this compound is measured. This allows for the determination of the compound's inhibitory potency and mechanism of action (e.g., competitive vs. non-competitive antagonism).[9]

In Vivo Nocifensive Behavior Assessment

Capsaicin-Induced Paw Licking/Flinching Test

This behavioral assay assesses the ability of a compound to block the nociceptive (pain-related) effects of the TRPV1 agonist capsaicin in rodents.

-

Animals: Adult male mice or rats are typically used.

-

Acclimatization: Animals are acclimatized to the testing environment (e.g., a clear plexiglass observation chamber) to minimize stress-induced behavioral changes.

-

Compound Administration: this compound is administered systemically (e.g., intraperitoneally or orally) or locally (e.g., intraplantar injection) at a predetermined time before the capsaicin challenge.

-

Nociceptive Challenge: A small volume (e.g., 20 µL) of a dilute capsaicin solution (e.g., 1.6 µg in saline) is injected into the plantar surface of one hind paw.[11]

-

Behavioral Observation: Immediately after the capsaicin injection, the animal is returned to the observation chamber, and the cumulative time spent licking or flinching the injected paw is recorded for a defined period (e.g., 5-15 minutes).[11]

-

Data Analysis: The duration of nocifensive behaviors in the this compound-treated group is compared to that of a vehicle-treated control group. A significant reduction in licking/flinching time indicates an antinociceptive effect of the compound.

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist at the vanilloid binding site on the TRPV1 channel.[6] By occupying this site, it prevents the binding of agonists like capsaicin and allosterically inhibits the channel, preventing the influx of cations (primarily Ca2+ and Na+) that leads to neuronal depolarization and the sensation of pain.

Furthermore, studies have shown that this compound can inhibit glutamatergic synaptic transmission in the spinal dorsal horn, particularly under inflammatory conditions. This suggests a presynaptic mechanism where tonically active spinal TRPV1 channels, which promote glutamate release, are inhibited by this compound.

Visualizing the Mechanism and Experimental Workflow

Caption: Mechanism of this compound as a competitive antagonist of the TRPV1 ion channel.

Caption: A typical workflow for screening TRPV1 antagonists using a FLIPR Ca2+ assay.

Caption: The role of this compound in the presynaptic inhibition of glutamate release.

Conclusion

This compound stands out as a highly selective and potent antagonist of the TRPV1 ion channel. Its minimal off-target activity, as demonstrated through extensive screening, makes it an invaluable pharmacological tool for dissecting the roles of TRPV1 in various physiological and pathological processes. The detailed experimental protocols provided herein offer a foundation for the robust characterization of this and other TRPV1 modulators. The continued use of this compound in research will undoubtedly further our understanding of TRPV1 and its potential as a therapeutic target.

References

- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SB 366791 | TRPV Channels | Tocris Bioscience [tocris.com]

- 5. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The capsaicin test in mice for evaluating tachykinin antagonists in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-366791: A Technical Guide to its Competitive Antagonism at the TRPV1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-366791, a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The document details its binding site, mechanism of action, and summarizes key quantitative data from pivotal studies. Furthermore, it outlines the experimental protocols used to characterize this antagonism and visualizes the associated signaling pathways and experimental workflows.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin, the active component of chili peppers.[1][2][3] Its role in pain perception has made it a significant target for the development of novel analgesics.[4][5][6] this compound, a cinnamoyl derivative, has emerged as a valuable pharmacological tool and a lead compound for investigating TRPV1 function due to its high potency and selectivity as a competitive antagonist.[1][7]

Mechanism of Action and Binding Site

This compound functions as a competitive antagonist at the TRPV1 receptor.[1] This mechanism is characterized by its ability to bind to the same site as the agonist, capsaicin, thereby preventing the receptor's activation without affecting the maximal response to the agonist at sufficiently high concentrations.[8] Schild analysis, a classical pharmacological method, has confirmed this competitive mechanism of action.[1]

Recent advancements in structural biology, specifically cryo-electron microscopy (cryo-EM), have elucidated the precise binding location of this compound on the human TRPV1 receptor.[4][5][9] this compound binds to the "vanilloid binding pocket," the same pocket occupied by capsaicin and other vanilloid agonists.[4][5][10] This binding stabilizes the closed conformation of the channel, thereby acting as an allosteric inhibitor of TRPV1 activation by various stimuli, including capsaicin, heat, and protons.[1][4] Mutagenesis studies combined with electrophysiological recordings have further validated the specific residues within this pocket that are critical for the binding of this compound.[4]

Quantitative Data Summary

The potency and competitive nature of this compound have been quantified across various experimental paradigms. The following tables summarize the key data from the literature.

| Parameter | Species | Assay | Value | Reference |

| pA2 | Human | Schild Analysis (Capsaicin-induced Ca2+ influx) | 7.71 | [1] |

| pKb | Human | FLIPR-based Ca2+ assay (inhibition of capsaicin response) | 7.74 ± 0.08 | [1] |

| IC50 | Human | Whole-cell patch-clamp (inhibition of capsaicin-induced current) | 21 ± 6 nM | [4] |

| IC50 | Human | Whole-cell patch-clamp (inhibition of pH 5-induced current) | 21 ± 6 nM | [4] |

| IC50 | Rat | Ca2+ influx assay (inhibition of capsaicin response) | 5.7 nM | [11] |

Table 1: Potency of this compound as a TRPV1 Antagonist.

| Mutation | Species | Assay | Fold change in IC50 vs. Wild-Type | Reference |

| Y511A | Human | Whole-cell patch-clamp (pH 5-induced current) | ~12-fold increase | [4] |

| E693A | Human | Whole-cell patch-clamp (capsaicin-induced current) | ~4.8-fold increase | [4] |

Table 2: Impact of Mutations in the Vanilloid Binding Pocket on this compound Potency.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathway of TRPV1 activation and its inhibition by this compound, as well as the logical flow of competitive antagonism.

Caption: TRPV1 receptor activation by various stimuli and competitive inhibition by this compound.

References

- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human TRPV1 structure and inhibition by the analgesic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Human TRPV1 structure and inhibition by the analgesic this compound (Journal Article) | OSTI.GOV [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

The Taming of the Chili Receptor: A Technical Guide to the Research Applications of TRPV1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1), often dubbed the "capsaicin receptor," is a non-selective cation channel that plays a pivotal role in the sensation of noxious heat, acidic conditions, and pungent compounds like capsaicin from chili peppers. Its involvement in pain and neurogenic inflammation has positioned it as a compelling therapeutic target. This technical guide provides an in-depth overview of the research applications of TRPV1 antagonists, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Therapeutic Applications of TRPV1 Antagonists: A Landscape of Potential

The blockade of TRPV1 has been explored across a spectrum of pathological conditions, primarily centered around pain and inflammation. However, its reach extends to other sensory-related disorders.

Analgesia: Targeting Pain at its Source

TRPV1 is a key player in nociceptive signaling, making its antagonists prime candidates for analgesic development. Research has focused on various pain modalities:

-

Inflammatory Pain: In preclinical models of inflammatory pain, such as those induced by Complete Freund's Adjuvant (CFA), TRPV1 antagonists have demonstrated significant efficacy in reducing thermal hyperalgesia and mechanical allodynia.[1]

-

Osteoarthritis (OA) Pain: Clinical trials have investigated the potential of TRPV1 antagonists to alleviate the chronic pain associated with osteoarthritis. While some trials have shown promising results in reducing pain scores, the therapeutic window remains a critical area of investigation.[2][3]

-

Neuropathic Pain: The role of TRPV1 in neuropathic pain is more complex, but antagonists have shown some efficacy in preclinical models.[4]

Anti-inflammatory Effects

Beyond direct pain modulation, TRPV1 is implicated in neurogenic inflammation through the release of pro-inflammatory neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP) from sensory nerve endings.[5] By blocking TRPV1, antagonists can potentially mitigate this inflammatory cascade.

Respiratory Disorders: Quieting the Cough Reflex

TRPV1 is expressed on sensory nerves in the airways and is involved in the cough reflex. Hypersensitivity of these nerves is a feature of chronic cough. Clinical studies have explored the use of TRPV1 antagonists to reduce cough frequency and severity.[6][7]

Urological Conditions: Calming the Overactive Bladder

TRPV1 receptors are also found in the bladder urothelium and sensory nerves, where they contribute to the sensation of bladder fullness and urgency. Antagonists are being investigated for the treatment of overactive bladder and other bladder dysfunctions.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for representative TRPV1 antagonists from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Potency of Selected TRPV1 Antagonists

| Compound | Species | Assay Type | IC50 (nM) | Reference |

| AMG-517 | Human | Capsaicin-induced Ca2+ influx | 0.76 | [10] |

| AMG-517 | Human | Acid-induced Ca2+ influx | 0.62 | [10] |

| AMG-517 | Human | Heat-induced activation | 1.3 | [10] |

| SB-705498 | Human | Capsaicin-induced activation | 3 | [10] |

| SB-705498 | Human | Acid-induced activation | 0.1 | [10] |

| SB-705498 | Human | Heat-induced activation | 6 | [10] |

| BCTC | Rat | Capsaicin-induced Ca2+ influx | 35 | [10] |

| BCTC | Rat | Acid-induced Ca2+ influx | 6.0 | [10] |

| Capsazepine | Human | Capsaicin-induced current | 39 | [11] |

| Mavatrep | Human | Capsaicin-induced current | 23 | [11] |

Table 2: Preclinical Efficacy of TRPV1 Antagonists in Pain Models

| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose | Outcome | Reference |

| A-80426 | Mouse (CFA-induced) | Inflammatory | Intraperitoneal | Not specified | Reduced mechanical and thermal hyperalgesia | [12] |

| AMG-8562 | Rat (various models) | Inflammatory, Neuropathic | Oral | High plasma concentrations | Efficacious in several pain models | [4] |

| AS-1928370 | Rat (SNL model) | Neuropathic | Oral | 0.3-1.0 mg/kg | Significant efficacy | [4] |

| SB-705498 | Rodent models | Inflammatory | Not specified | Not specified | Reduced inflammatory pain | [4] |

Table 3: Clinical Efficacy of TRPV1 Antagonists

| Compound | Condition | Primary Endpoint | Dose | Result | Reference |

| CNTX-4975 (agonist) | Knee Osteoarthritis | Change in WOMAC Pain Score | 1.0 mg (intra-articular) | Significant improvement vs. placebo at 24 weeks | [2] |

| Mavatrep | Knee Osteoarthritis | WOMAC Pain Score | 50 mg (single oral dose) | Statistically significant improvements vs. placebo | [13] |

| NEO6860 | Knee Osteoarthritis | Change in Pain Intensity (NRS) | 500 mg (twice daily) | Numerical trend for improvement, not statistically significant vs. placebo | [14] |

| SB-705498 | Refractory Chronic Cough | 24-hour cough frequency | 600 mg (single oral dose) | No significant improvement vs. placebo | [6] |

| XEN-D0501 | Refractory Chronic Cough | Not specified | Not specified | Did not reduce cough | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of TRPV1 antagonists.

In Vitro Screening: Calcium Imaging Assay

This assay measures the ability of a compound to inhibit TRPV1 activation by monitoring changes in intracellular calcium concentration.

Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.[16] Probenecid may be included to prevent dye extrusion.

-

Compound Incubation: The dye-loading solution is removed, and cells are washed. The test compound (TRPV1 antagonist) at various concentrations is then added to the wells and incubated for a predetermined period (e.g., 15-30 minutes).

-

Stimulation and Measurement: A TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, typically in the nM range) is added to the wells.[14]

-

Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are measured immediately using a fluorescence plate reader (e.g., FLIPR™).[17]

-

Data Analysis: The antagonist effect is quantified by measuring the reduction in the agonist-induced fluorescence signal. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Nociception: Hargreaves Test (Thermal Hyperalgesia)

This test assesses the sensitivity to noxious thermal stimuli.

Protocol:

-

Acclimatization: Rodents (rats or mice) are placed in individual Plexiglas chambers on a glass floor and allowed to acclimatize for at least 30 minutes.[13]

-

Stimulus Application: A radiant heat source is positioned under the glass floor, directly beneath the plantar surface of the hind paw.[18][19]

-

Measurement: The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded automatically. A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.[19]

-

Testing Procedure: Baseline latencies are measured before administration of the test compound. The TRPV1 antagonist is then administered, and paw withdrawal latencies are measured at various time points post-dosing.

-

Data Analysis: An increase in paw withdrawal latency compared to vehicle-treated animals indicates an analgesic effect.

In Vivo Nociception: Von Frey Test (Mechanical Allodynia)

This test measures the sensitivity to mechanical stimuli.

Protocol:

-

Acclimatization: Animals are placed in chambers on an elevated mesh floor and allowed to acclimatize.[20]

-

Stimulus Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw with enough force to cause the filament to bend.[21][22]

-

Measurement: The filament that elicits a paw withdrawal response is noted. The 50% withdrawal threshold is often determined using the up-down method.[23]

-

Testing Procedure: Baseline thresholds are established before compound administration. The TRPV1 antagonist is then administered, and withdrawal thresholds are reassessed at different time points.

-

Data Analysis: An increase in the paw withdrawal threshold indicates a reduction in mechanical sensitivity.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of TRPV1 research.

Caption: TRPV1 Signaling Pathway and Point of Antagonist Intervention.

Caption: Experimental Workflow for TRPV1 Antagonist Drug Discovery.

Caption: Logical Relationships of TRPV1 Antagonist Applications.

Challenges and Future Directions

Despite the strong preclinical rationale, the clinical development of TRPV1 antagonists has been hampered by on-target side effects, most notably hyperthermia and an impaired ability to detect noxious heat. These effects arise from the physiological role of TRPV1 in thermoregulation.

Future research is focused on developing "modality-selective" antagonists that block TRPV1 activation by noxious stimuli without affecting its role in maintaining core body temperature. Additionally, exploring peripherally restricted antagonists that do not cross the blood-brain barrier may offer a strategy to mitigate central side effects.

The journey of TRPV1 antagonists from bench to bedside is ongoing. A deeper understanding of the complex biology of the TRPV1 channel and the development of more sophisticated screening strategies will be crucial to unlocking the full therapeutic potential of this important target.

References

- 1. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. An update on targets for treating osteoarthritis pain: NGF and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]

- 5. Sensory TRP Channels: The Key Transducers of Nociception and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transient receptor potential vanilloid 1 (TRPV1) antagonism in patients with refractory chronic cough: a double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TRPV1 and TRPM8 in Treatment of Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRPV1 and mast cell involvement in repeated variate stress-induced urinary bladder dysfunction in adult female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRPV1 is involved in stretch-evoked contractile changes in the rat autonomous bladder model: a study with piperine, a new TRPV1 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleck.co.jp [selleck.co.jp]

- 11. TRPV1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. scielo.br [scielo.br]

- 13. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. atsjournals.org [atsjournals.org]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]

- 18. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]

- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 21. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 22. media.jax.org [media.jax.org]

- 23. von Frey test [protocols.io]

The Cellular Effects of SB-366791 on Sensory Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-366791 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[1] This receptor is a non-selective cation channel predominantly expressed in a subset of primary sensory neurons, where it functions as a critical molecular integrator for a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin from chili peppers.[1][2][3] Activation of TRPV1 on these nociceptive neurons leads to an influx of cations, primarily Ca²⁺ and Na⁺, causing membrane depolarization, action potential generation, and the sensation of pain.[4][5][6] The strategic location and function of TRPV1 make it a key target in pain and inflammation research. This compound has emerged as an invaluable pharmacological tool for dissecting the physiological and pathological roles of TRPV1 in sensory neuron function. This guide provides an in-depth technical overview of the cellular effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the TRPV1 receptor.[1][7] Structural and functional studies have revealed that it binds to the vanilloid binding site located in the transmembrane domain of the TRPV1 channel, the same pocket that binds agonists like capsaicin.[7] By occupying this site, this compound prevents agonist-induced conformational changes necessary for channel gating and ion influx.[7] Schild analysis has confirmed this competitive mechanism of action.[1][7] Unlike some earlier antagonists, this compound effectively inhibits TRPV1 activation by multiple modalities, including capsaicin, heat, and acid.[1] Furthermore, it exhibits a high degree of selectivity for TRPV1, with little to no effect on a wide range of other ion channels and G-protein-coupled receptors, making it a precise tool for research.[1]

Cellular Effects on Sensory Neurons

The application of this compound to sensory neurons leads to a direct and potent inhibition of TRPV1-mediated activity. These effects can be observed at the electrophysiological, intracellular signaling, and synaptic levels.

Electrophysiological Effects

The most direct effect of this compound is the blockade of ion currents mediated by TRPV1 activation. In whole-cell patch-clamp recordings of sensory neurons, application of capsaicin elicits a large, non-selective cation current, which is dose-dependently inhibited by this compound.[1] For instance, 10 µM this compound can completely inhibit currents activated by 1 µM capsaicin.[7] This blockade prevents the membrane depolarization necessary to reach the threshold for action potential firing, thereby silencing the neuron's response to noxious stimuli.

In inflammatory conditions, where TRPV1 channels can become tonically active, this compound has been shown to reduce the frequency of both spontaneous and miniature excitatory post-synaptic currents (sEPSCs and mEPSCs) in spinal dorsal horn neurons that receive input from sensory afferents.[8] This suggests that this compound acts presynaptically to decrease the release of glutamate from the central terminals of sensory neurons, a key mechanism by which TRPV1 contributes to central sensitization and inflammatory pain.[8]

Effects on Intracellular Calcium Signaling

TRPV1 is highly permeable to Ca²⁺, and its activation leads to a rapid and significant increase in intracellular calcium concentration ([Ca²⁺]i).[5] This calcium influx acts as a crucial second messenger, triggering various downstream signaling cascades, including the release of pro-inflammatory neuropeptides like Substance P and calcitonin gene-related peptide (CGRP).[9] this compound effectively blocks this agonist-evoked calcium influx in a concentration-dependent manner.[2][9] This inhibitory effect has been demonstrated in cultured trigeminal and dorsal root ganglion (DRG) neurons, where this compound prevents the rise in [Ca²⁺]i induced by capsaicin.[2][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's inhibitory action on sensory neuron activity.

Table 1: Inhibitory Potency of this compound

| Assay Type | Agonist | Preparation | IC50 / pK_b / pA2 | Reference |

| Ca²⁺ Influx | Capsaicin | Cultured Trigeminal Ganglion Neurons | 651.9 nM (IC50) | [9] |

| Ca²⁺ Influx | Capsaicin | Cultured Trigeminal Ganglion Neurons | 0.7 µM (IC50) | [2] |

| FLIPR-based Ca²⁺ Assay | Capsaicin | hTRPV1-expressing cells | 7.74 (pK_b) | [1] |

| Schild Analysis | Capsaicin | hTRPV1-expressing cells | 7.71 (pA2) | [1] |

| General Antagonism | Capsaicin | hTRPV1 | 5.7 nM (IC50) |

Table 2: Effects of this compound on Synaptic Transmission in Inflammatory Models

| Parameter | Concentration | Model | Effect | Reference |

| sEPSC Frequency | 30 µM | Spinal cord slices from FCA-inflamed rats | Decrease to 66% of control | [8] |

| mEPSC Frequency | 30 µM | Spinal cord slices from FCA-inflamed rats | Decrease to 63% of control | [8] |

| C-fibre evoked EPSCs | 30 µM | Spinal cord slices from FCA-inflamed rats | Reduction to 72% of control | [8] |

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of TRPV1 activation by capsaicin and its competitive inhibition by this compound, preventing downstream cellular effects.

References

- 1. ibidi.com [ibidi.com]

- 2. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. news-medical.net [news-medical.net]

- 7. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of SB-366791 in Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of SB-366791, a potent and selective TRPV1 antagonist, in rodent models. The information is intended to assist in the design and execution of experiments aimed at investigating the role of TRPV1 in various physiological and pathological processes, particularly in the context of pain and inflammation research.

This compound acts as a competitive antagonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel involved in detecting noxious stimuli such as capsaicin, heat, and protons.[1][2] Its use in preclinical rodent models has been instrumental in elucidating the therapeutic potential of TRPV1 antagonism.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in rats and mice, highlighting the dosages, administration routes, and observed effects across different experimental models.

Table 1: this compound Administration in Mouse Models

| Mouse Strain | Experimental Model | Administration Route | Dosage | Vehicle | Observed Effects | Reference |

| C3H/HeJ | Bone Cancer Pain | Intraperitoneal (i.p.) | 0.1, 0.3, 1.0 mg/kg | Not specified | 0.3 and 1.0 mg/kg reduced spontaneous flinches. 0.1 mg/kg potentiated morphine's analgesic effects. | [2][3] |

| C57/BL6j | Morphine-Induced Itch | Intrathecal | 0.01, 0.03, 0.1 nmol | Ethanol and saline (1:9) | Dose-dependently reduced morphine-induced scratching. | [4] |

| Not Specified | Capsaicin-Induced Nociception | Intraplantar | 4, 8, 16 µg/20 µl | Not specified | 8 and 16 µg significantly reduced licking response. | [5] |

| Balb/c | Capsaicin-Induced Hypothermia | Intraperitoneal (i.p.) | Not specified | Not specified | Did not inhibit capsaicin-evoked hypothermia. | [6][7] |

Table 2: this compound Administration in Rat Models

| Rat Strain | Experimental Model | Administration Route | Dosage | Vehicle | Observed Effects | Reference |

| Not Specified | Capsaicin-Induced Responses | Intraperitoneal (i.p.) | 500 µg/kg | Not specified | Significantly inhibited capsaicin-induced hypothermia, wiping movements, and knee joint vasodilatation. | [6][7] |

| Not Specified | Neuropathic Pain (PSNL) | Intraperitoneal (i.p.) | 1 mg/kg (daily for one week) | Not specified | Inhibited tactile allodynia. | [8] |

| Not Specified | Morphine Tolerance | Intrathecal | 10 µl | Not specified | Suppressed tolerance to the analgesic effects of chronic morphine. | [2] |

Experimental Protocols

Vehicle Preparation

This compound is not soluble in physiologic saline.[4] Therefore, appropriate vehicle solutions are required for in vivo administration. Below are two common vehicle formulations.

a) Vehicle Formulation for Intraperitoneal and Oral Administration (Suspension)

This protocol yields a 2.5 mg/mL suspended solution.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.[9]

-

b) Vehicle Formulation using SBE-β-CD (Suspension)

This protocol is also suitable for intraperitoneal and oral administration.

-

Materials:

-

This compound powder

-

DMSO

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

-

Saline (0.9% NaCl)

-

-

Procedure:

-

Prepare a 20% SBE-β-CD solution in saline by dissolving 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution and mix thoroughly.[9]

-

In Vivo Administration Protocol (General)

This protocol provides a general workflow for the intraperitoneal administration of this compound to rodents. Specific parameters such as dosage, timing of administration, and behavioral assessments should be adapted based on the experimental model and study objectives.

-

Materials:

-

Prepared this compound solution in the chosen vehicle

-

Appropriate size syringes and needles (e.g., 25-27 gauge for i.p. injection)

-

Experimental animals (rats or mice)

-

Animal scale

-

-

Procedure:

-

Animal Acclimation: Allow animals to acclimate to the experimental environment for at least 30 minutes before any procedures.

-

Dosage Calculation: Weigh each animal to accurately calculate the volume of the this compound solution to be administered based on the desired mg/kg dose.

-

Administration:

-

Gently restrain the animal.

-

For intraperitoneal (i.p.) injection, lift the animal's hindquarters and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

-

Post-Administration Monitoring: Observe the animals for any adverse reactions immediately following the injection.

-

Behavioral/Physiological Assessment: Conduct the planned behavioral tests or physiological measurements at the predetermined time points post-administration. The onset and duration of this compound's effects can vary depending on the model and dosage.[6][8]

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound on the TRPV1 signaling pathway.

Experimental Workflow

Caption: General experimental workflow for in vivo studies using this compound.

References

- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for SB-366791 in a Mouse Model of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SB-366791, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, in a mouse model of neuropathic pain. The protocols detailed below cover the induction of neuropathic pain via Chronic Constriction Injury (CCI), preparation and administration of this compound, and behavioral assessments for mechanical allodynia and thermal hyperalgesia.

Introduction to this compound and its Role in Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. The TRPV1 receptor, a non-selective cation channel predominantly expressed in primary sensory neurons, is a key player in the detection and modulation of noxious stimuli, including heat and inflammatory mediators.[1][2][3] In neuropathic pain states, TRPV1 expression and sensitization are often upregulated in dorsal root ganglion (DRG) neurons, contributing to peripheral and central sensitization and the manifestation of pain hypersensitivity.[1][2]

This compound is a potent and selective antagonist of the TRPV1 receptor. By blocking the activation of TRPV1, this compound has been shown to alleviate pain-related behaviors in various preclinical models of pain.[4][5][6] Its mechanism of action involves the inhibition of glutamatergic synaptic transmission in the spinal dorsal horn and may influence downstream signaling cascades such as the PI3K/AKT/mTOR pathway, which are implicated in the maintenance of chronic pain.[5]

Quantitative Data Summary

The following table summarizes doses of this compound that have been used in various mouse models of pain, providing a reference for dose selection in a neuropathic pain study.

| Pain Model | Administration Route | Effective Dose Range | Observed Effect |

| Bone Cancer Pain | Intraperitoneal (i.p.) | 0.3 - 1.0 mg/kg | Reduced spontaneous flinching. A sub-analgesic dose of 0.1 mg/kg potentiated morphine's analgesic effects.[7] |

| Chronic Postoperative Pain | Intrathecal (i.t.) | 2.87 µg/5 µL - 28.7 µg/5 µL | Dose-dependent prevention of mechanical nociceptive responses.[5] |

| Paclitaxel-Induced Neuropathic Pain | Intraperitoneal (i.p.) | Not specified, but attenuated capsaicin-induced nociception at 8 µg/20 µl (intraplantar) | Attenuated tactile allodynia.[8] |

| Morphine-Induced Itch | Intrathecal (i.t.) | 0.01 - 0.1 nmol | Dose-dependently reduced scratching behavior without affecting morphine-induced antinociception.[4][9][10] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Vehicle Preparation:

-

For Intraperitoneal (i.p.) Injection: A common vehicle is 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in sterile saline. Alternatively, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.

-

For Intrathecal (i.t.) Injection: this compound can be diluted in 0.9% sterile saline containing 1% DMSO.[5]

This compound Solution Preparation:

-

Prepare the desired vehicle under sterile conditions.

-

Weigh the required amount of this compound powder.

-

If using a vehicle with DMSO, first dissolve the this compound in a small volume of DMSO.

-

Gradually add the remaining vehicle components while vortexing or sonicating to ensure complete dissolution.

-

The final solution should be clear. If precipitation occurs, gentle warming and further sonication may be necessary.

-

Prepare fresh on the day of the experiment.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice

This surgical procedure induces a peripheral mononeuropathy that results in robust and persistent pain hypersensitivity.[11][12][13]

Materials:

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical scissors, forceps, and wound clips or sutures

-

4-0 or 5-0 chromic gut or silk sutures

-

Stereomicroscope (optional but recommended)

-

Heating pad to maintain body temperature

-

Antiseptic solution (e.g., povidone-iodine)

-

Post-operative analgesia (as per institutional guidelines, though often omitted in this model to avoid confounding results)

Procedure:

-

Anesthetize the mouse and ensure a proper level of anesthesia is maintained throughout the surgery.

-

Shave and disinfect the skin on the lateral surface of the mid-thigh of one hind limb.

-

Make a small skin incision (approximately 1 cm) parallel to the femur.

-

Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

-

Carefully free the nerve from the surrounding connective tissue.

-

Proximal to the nerve's trifurcation, place three loose ligatures around the sciatic nerve with about 1 mm spacing between them.

-

Tighten the ligatures until a slight twitch in the hind paw is observed or until there is a brief constriction of the nerve. The goal is to impede epineural blood flow without arresting it.

-

Close the muscle layer with sutures and the skin with wound clips or sutures.

-

Allow the mouse to recover on a heating pad until ambulatory.

-

House the animals individually or in small groups with easily accessible food and water.

-

Monitor the animals daily for signs of distress and wound healing.

-

Behavioral testing can typically commence 3-7 days post-surgery, once the neuropathic pain phenotype is established.

Assessment of Mechanical Allodynia: Von Frey Test

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

-

A set of calibrated von Frey filaments

-

Elevated wire mesh platform

-

Plexiglas enclosures for each mouse

Procedure:

-

Place the mice in the individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes.

-

Begin testing once the mice are calm and not actively exploring.

-

Apply a von Frey filament to the plantar surface of the hind paw (ipsilateral to the nerve injury) with enough force to cause the filament to bend.

-

Hold the filament in place for 3-5 seconds.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Use the up-down method to determine the 50% paw withdrawal threshold. Start with a mid-range filament (e.g., 0.4 g). If there is no response, use the next filament of increasing force. If there is a response, use the next filament of decreasing force.

-

The pattern of responses is used to calculate the 50% withdrawal threshold using a validated formula or software.

-

Administer this compound or vehicle and repeat the von Frey test at specified time points post-dosing.

Assessment of Thermal Hyperalgesia: Hargreaves Test

This test measures the latency of paw withdrawal from a radiant heat source.[14]

Materials:

-

Hargreaves apparatus (plantar test)

-

Plexiglas enclosures

Procedure:

-

Place the mice in the individual Plexiglas enclosures on the glass surface of the Hargreaves apparatus and allow them to acclimate for at least 15-20 minutes.

-

Position the radiant heat source under the plantar surface of the hind paw to be tested.

-

Activate the heat source, which will start a timer.

-

The timer will automatically stop when the mouse withdraws its paw.

-

A cut-off time (typically 20-30 seconds) should be set to prevent tissue damage.

-

Record the paw withdrawal latency. A decrease in latency compared to baseline or sham-operated animals indicates thermal hyperalgesia.

-

Take at least three measurements per paw, with a minimum of 5 minutes between each measurement.

-

Administer this compound or vehicle and repeat the Hargreaves test at specified time points post-dosing.

Visualizations

Caption: Experimental workflow for evaluating this compound in a mouse CCI model.

Caption: Simplified TRPV1 signaling pathway in neuropathic pain and inhibition by this compound.

References

- 1. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Baicalin prevents the up‐regulation of TRPV1 in dorsal root ganglion and attenuates chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Peripherally injected canabidiol reduces neuropathic pain in mice: Role of the 5-HT1A and TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures | Semantic Scholar [semanticscholar.org]

- 13. Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Keratinocyte–TRPV1 sensory neuron interactions in a genetically controllable mouse model of chronic neuropathic itch - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of SB-366791 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

SB-366791 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[1][2][3] This non-selective cation channel is a key player in the detection of noxious stimuli, including heat, protons, and capsaicin.[2][4] Due to its role in pain and inflammation pathways, TRPV1 is a significant target in drug discovery, and this compound serves as a critical tool for studying its function.[1][2] Accurate and consistent preparation of this compound stock solutions is paramount for reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to the compound's high solubility in it.[1][5][6][7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations when preparing stock solutions.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄ClNO₂ | [1][6][8][9] |

| Molecular Weight | 287.74 g/mol | [1][6][8] |

| Appearance | White to off-white solid | [1][8] |

| Purity | >99% | [6] |

| Solubility in DMSO | ≥100 mg/mL (347.54 mM) | [1] |

Stock Solution Preparation

The following table provides the required mass of this compound to prepare stock solutions of various common concentrations.

| Target Concentration | Volume of DMSO | Mass of this compound Required |

| 1 mM | 1 mL | 0.2877 mg |

| 5 mM | 1 mL | 1.4385 mg |

| 10 mM | 1 mL | 2.877 mg |

| 50 mM | 1 mL | 14.385 mg |

| 100 mM | 1 mL | 28.77 mg |

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Preparation: Ensure all equipment is clean and calibrated. Work in a well-ventilated area or a chemical fume hood.

-